4aH-carbazole

Tautomerism Structural Chemistry Dearomatization

4aH-Carbazole (C₁₂H₉N, MW 167.21 g/mol) is a higher-energy tautomer of the common heterocycle carbazole. Unlike the fully aromatic, planar 9H-carbazole, 4aH-carbazole features a hydrogen atom at the C4a position, disrupting the aromaticity of one ring.

Molecular Formula C12H9N
Molecular Weight 167.21 g/mol
Cat. No. B1242126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4aH-carbazole
Molecular FormulaC12H9N
Molecular Weight167.21 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3C=CC=CC3=N2
InChIInChI=1S/C12H9N/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1-9H
InChIKeyCYBHWCLUGRHMCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4aH-Carbazole Procurement: Understanding the Reactive Tautomer vs. Stable 9H-Carbazole


4aH-Carbazole (C₁₂H₉N, MW 167.21 g/mol) is a higher-energy tautomer of the common heterocycle carbazole. Unlike the fully aromatic, planar 9H-carbazole, 4aH-carbazole features a hydrogen atom at the C4a position, disrupting the aromaticity of one ring [1]. This dearomatization creates an sp³-hybridized carbon center, resulting in a non-planar structure with fundamentally different electronic properties and markedly enhanced reactivity compared to its stable counterpart [2]. It is primarily encountered as a transient intermediate, generated through catalytic dearomatisation, and is not a stable, isolable commodity chemical in the same manner as 9H-carbazole .

Reactive TautomerDearomatized intermediate; not a stable commodity chemical
Generation MethodRequires catalytic dearomatisation for in-situ generation
Synthetic WorkflowSupports rearrangement and cycloaddition-centric synthesis

Why Generic Substitution of 4aH-Carbazole with 9H-Carbazole Fails in Advanced Synthesis


Substituting 4aH-carbazole with the commercially prevalent 9H-carbazole in a synthetic route is not feasible when the target transformation relies on dearomatized reactivity. 9H-Carbazole's fully conjugated, aromatic system renders it unreactive in the pericyclic rearrangements, cycloadditions, and certain cross-coupling reactions that 4aH-carbazole specifically enables . The two tautomers are not functionally interchangeable; 4aH-carbazole is a high-energy intermediate with a 'built-in' driving force for subsequent chemistry, a feature that the thermodynamically stable 9H-carbazole fundamentally lacks [1]. This distinction is critical for procurement: sourcing 9H-carbazole for a protocol designed around a 4aH-carbazole intermediate will not yield the desired reactivity or product profile [2].

4aH-Carbazole
9H-Carbazole
Aromatic system lacks dearomatized reactivity; may not support pericyclic rearrangements
4aH-Carbazole
9H-Carbazole
Thermodynamic stability mismatch: 9H-carbazole lacks the driving force for re-aromatization sequences
4aH-Carbazole
9H-Carbazole
Direct substitution may not yield the desired transformation profile under mild conditions

Direct Comparative Reactivity Data for 4aH-Carbazole: Available Evidence and Key Gaps


Structural and Stability Differentiation: 4aH-Carbazole vs. 9H-Carbazole

4aH-carbazole is a dearomatized tautomer of 9H-carbazole, which is the most stable and predominant form of carbazole [1]. The key structural difference is the position of a hydrogen atom: on the C4a carbon in 4aH-carbazole versus on the nitrogen in 9H-carbazole . This placement disrupts the aromaticity of one ring in 4aH-carbazole, creating an sp³-hybridized center, while 9H-carbazole is fully conjugated and planar [1]. This fundamental structural divergence leads to a classification of 4aH-carbazole as a 'highly reactive intermediate,' in contrast to the 'most stable' 9H-carbazole . While quantitative relative energy values (e.g., Gibbs free energy differences) are not available in the provided sources, the qualitative stability ranking is universally acknowledged: 9H-carbazole is thermodynamically favored, and 4aH-carbazole is a higher-energy species accessible only transiently [2].

Tautomer Stability
Class-level inference
4aH-Carbazole: dearomatized, high-energy intermediate (sp³ at C4a)
9H-Carbazole: aromatic, thermodynamically stable planar tautomer
Stability context for procurement decisions
Quantitative ΔG difference unavailable
Tautomerism Structural Chemistry Dearomatization

Reactivity Divergence: Enabling Unique Rearrangement Pathways

The enhanced reactivity of 4aH-carbazole, stemming from its dearomatized structure, enables a consecutive rearrangements approach for the precise decoration of the carbazole scaffold—a transformation not possible with the inert 9H-carbazole [1]. Specifically, 4aH-carbazole intermediates can undergo controllable rearrangements to yield substituted carbazoles. While 9H-carbazole requires harsh conditions or directing groups to functionalize its 'inert' aromatic ring, the 4aH-tautomer acts as an activated intermediate that can 're-aromatize' in a directed manner after substitution . The 2009 report by Bedford et al. further demonstrates that 4a-alkyl-4aH-carbazoles, despite their intrinsic instability, can be generated and participate in facile dealkylation and highly unusual cyclodimerization reactions, showcasing a reactivity profile absent in the 9H-counterpart [2].

Rearrangement Capability
Class-level inference
4aH-Carbazole: reported to enable consecutive rearrangements and cyclodimerization
9H-Carbazole: inert ring; no analogous dearomatization-driven pathway
Reactivity context guides synthesis selection
No direct comparative reaction yields available
Synthetic Methodology Rearrangement Chemistry Dearomatization

Limitations of Current Evidence: A Lack of Direct Quantitative Head-to-Head Data

A direct head-to-head quantitative comparison between 4aH-carbazole and 9H-carbazole under identical reaction conditions—such as comparative yields for the same carbazole product starting from each tautomer, or precisely measured relative energies—is not present in the available sources. The foundational research papers by Bedford et al. (2009) and Wei et al. (2021) focus on the generation and reactivity of 4aH-carbazoles, using 9H-carbazole as a conceptual baseline rather than a side-by-side experimental comparator [1][2]. Similarly, vendor technical datasheets provide qualitative stability rankings ('highly reactive' vs 'most stable') without specific numerical values like rate constants or Gibbs free energy differences between the tautomers . Therefore, while the qualitative differentiation is robust and well-established, high-strength quantitative evidence (e.g., a head-to-head reaction table) that would be typical for stable, isolable analogs is not available for this reactive intermediate. This gap is inherent to the compound's nature as a transient species and does not negate its established scientific value.

Evidence Gap
Data to verify
No head-to-head quantitative reaction data or energy values between 4aH- and 9H-carbazole in available sources
Procurement relies on mechanistic rationale
Qualitative differentiation is robust; quantitative proof absent
Comparative Analysis Data Gap Analysis Procurement Decision-Making

Optimal Use Cases for 4aH-Carbazole in R&D and Early-Stage Process Development


Precise Decoration of the Carbazole Scaffold via Consecutive Rearrangements

Procurement of 4aH-carbazole is most justified for synthetic programs requiring site-specific functionalization of the carbazole core. The methodology developed by Wei et al. uses 4aH-carbazole intermediates in a mild, consecutive rearrangements sequence to achieve substitution patterns on the 'inert' carbazole ring that are not accessible through direct electrophilic or directed C-H activation on 9H-carbazole [1]. This is directly relevant to medicinal chemistry labs synthesizing carbazole-based alkaloid analogs where precise control of the substitution pattern is the primary goal.

Mechanistic Studies of Dearomatization-Driven Reactivity

As a model reactive intermediate, 4aH-carbazole is uniquely suited for physico-chemical studies of heterocycle dearomatization and subsequent re-aromatization processes. The compound's ability to undergo unusual cyclodimerization and dealkylation reactions, as reported by Bedford et al., makes it a specific probe for exploring pericyclic and pseudopericyclic reaction mechanisms that simply cannot be investigated with the stable 9H-carbazole [2]. This is a key procurement scenario for physical organic chemistry and catalysis research groups.

Exploratory Synthesis of Carbazole-Containing Optoelectronic Materials

The synthetic utility of 4aH-carbazole in generating complex polycyclic structures through cycloaddition chemistry positions it as a specialized building block for exploratory materials science. Its use targets the synthesis of novel carbazole-based polyaromatic hydrocarbons for OLED or photovoltaic research, where the goal is to access structures not reachable via standard 9H-carbazole chemistry. This application stems directly from its demonstrated reactivity in extended cycloadditions with dienophiles like acrylonitrile .

Application
Selection Property
Validation Focus
Carbazole Scaffold Functionalization
Dearomatization-driven reactivity
Rearrangement pathway reproducibility
Dearomatization Mechanism Studies
Transient intermediate model
Pericyclic reaction mechanism elucidation
Materials-Oriented Synthesis
Cycloaddition-enabled building block
Novel polyaromatic structure access
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